molecular formula C17H18N2O B11853431 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one

Katalognummer: B11853431
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: SZTPIZQQBNMZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with p-tolualdehyde to form an imine intermediate, which is then cyclized using a suitable reagent such as sodium hydride or lithium diisopropylamide (LDA) to form the azetidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized azetidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzyl and p-tolyl groups, which impart distinct chemical and biological properties. The combination of these groups with the azetidine ring enhances its potential for diverse applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C17H18N2O

Molekulargewicht

266.34 g/mol

IUPAC-Name

3-amino-1-benzyl-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O/c1-12-7-9-14(10-8-12)16-15(18)17(20)19(16)11-13-5-3-2-4-6-13/h2-10,15-16H,11,18H2,1H3

InChI-Schlüssel

SZTPIZQQBNMZEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.